Tandospirone Acid Metabolite
Description
Properties
CAS No. |
32392-70-4 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 |
Origin of Product |
United States |
Enzymatic Formation and Metabolic Pathways of 1 2 Pyrimidinyl Piperazine
Identification of Cytochrome P450 Isoforms Involved in Tandospirone (B1205299) Biotransformation to 1-PP
Studies utilizing yeast-expressed recombinant P450 isoforms have identified CYP3A4 and CYP2D6 as the enzymes with the highest metabolic activity towards tandospirone. nih.govnih.gov While both enzymes can metabolize the parent compound, they exhibit significant quantitative differences in the metabolites they produce, highlighting the primary role of one isoform in the formation of 1-PP. nih.gov
Research has conclusively identified CYP3A4 as the principal enzyme responsible for the metabolism of tandospirone in human liver microsomes. nih.govnih.gov The metabolic profile generated by incubating tandospirone with CYP3A4 is both qualitatively and quantitatively similar to the profile observed in pooled human liver microsomes. nih.govnih.gov This isoform predominantly catalyzes the formation of 1-PP through the oxidative cleavage of tandospirone's butyl chain. nih.gov Alongside 1-PP, CYP3A4 also produces a hydroxylated metabolite known as M2, formed by the hydroxylation of the norbornan ring. nih.gov The significant contribution of CYP3A4 is further substantiated by the fact that it is more abundant in the human liver compared to other CYP isoforms involved in this pathway. nih.govnih.gov
In Vitro Studies of Metabolic Kinetics and Intrinsic Clearance
In vitro experiments using human liver microsomes have been instrumental in quantifying the kinetics of tandospirone metabolism and determining the intrinsic clearance rates associated with the involved enzymes.
Kinetic analysis has provided valuable data on the efficiency of CYP3A4 and CYP2D6 in metabolizing tandospirone. The in vitro intrinsic clearance (CLint) values, a measure of the rate of metabolism, were found to be similar for both isoforms. nih.govnih.gov Despite these comparable intrinsic clearance values, the much higher hepatic content of CYP3A4 confirms its dominant role in the in vivo clearance of tandospirone. nih.gov
| Enzyme Isoform | In Vitro Intrinsic Clearance (CLint) (ml/min/nmol P450) |
|---|---|
| CYP3A4 | 2.2 |
| CYP2D6 | 1.6 |
Data sourced from studies on tandospirone metabolism in human liver microsomes. nih.govnih.gov
The metabolic reactions catalyzed by cytochrome P450 enzymes are dependent on cofactors, primarily NADPH. Enzyme inhibition studies have been crucial in confirming the roles of the specific P450 isoforms. The in vitro metabolism of tandospirone by human liver microsomes was shown to be markedly inhibited by ketoconazole, a potent and specific inhibitor of CYP3A4. nih.govnih.gov Conversely, the administration of quinidine, a specific inhibitor of CYP2D6, did not result in significant inhibition of tandospirone metabolism. nih.govnih.gov These findings provide strong evidence that CYP3A4 is the main pathway for the metabolic clearance of tandospirone. nih.gov
| Inhibitor | Target Enzyme | Effect on Tandospirone Metabolism in HLM |
|---|---|---|
| Ketoconazole | CYP3A4 | Marked Inhibition |
| Quinidine | CYP2D6 | No Marked Inhibition |
Characterization of Specific Cleavage and Hydroxylation Reactions Leading to 1-PP
The formation of 1-(2-pyrimidinyl)-piperazine from tandospirone is the result of a specific metabolic reaction. This transformation occurs via an oxidative cleavage of the butyl chain that links the piperazine (B1678402) ring to the azaspirodecanedione moiety of the parent molecule. nih.gov This reaction is primarily catalyzed by CYP3A4. nih.gov
In addition to this cleavage reaction, tandospirone also undergoes hydroxylation at different positions, leading to other metabolites. These hydroxylation reactions include:
Hydroxylation of the norbornan ring: This reaction produces the M2 metabolite and is also predominantly carried out by CYP3A4. nih.gov
Hydroxylation of the pyrimidine (B1678525) ring: This reaction forms the M4 metabolite and is the major pathway mediated by CYP2D6. nih.gov
Therefore, the generation of 1-PP is a distinct pathway involving C-N bond cleavage, contrasting with the hydroxylation pathways that modify other parts of the tandospirone structure. nih.gov
Interspecies Comparative Metabolism of Tandospirone and 1-PP Formation
The metabolic fate of tandospirone, including the rate and profile of 1-PP formation, exhibits notable variations among different species. These interspecies differences in drug metabolism are a crucial consideration in pharmacology and toxicology, as they can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug, impacting both its efficacy and safety assessment. semanticscholar.org Animal models are extensively used in preclinical drug development; however, differences in the expression, composition, and catalytic activity of drug-metabolizing enzymes between these models and humans necessitate careful extrapolation of data. semanticscholar.orgrug.nl
Rodent Models (Rat, Mouse) vs. Human Liver Microsomes
Significant quantitative and qualitative differences are observed when comparing the metabolism of tandospirone in rodent models, such as rats and mice, with that in human liver microsomes.
In human liver microsomes , as established, CYP3A4 is the predominant enzyme, making 1-PP and M2 the primary metabolites. nih.gov The metabolic profile generated by CYP3A4 in vitro closely mirrors that observed in pooled human liver microsomes, both qualitatively and quantitatively. nih.gov
In rodent models , tandospirone also undergoes extensive metabolism to form 1-PP. nih.gov Studies in rats have demonstrated that after oral administration, the systemic exposure (as measured by the area under the curve, or AUC) to 1-PP is approximately 16.38 times higher than that of the parent compound, tandospirone. nih.gov This indicates a very high first-pass metabolism of tandospirone to 1-PP in this species. nih.gov Similarly, the metabolism of tandospirone in mice also leads to the formation of 1-PP. nih.gov
While both humans and rodents produce 1-PP, the quantitative differences are significant. The high conversion rate in rats suggests that the pharmacological effects observed in this model might be more heavily influenced by 1-PP compared to the parent drug. nih.gov In contrast, while 1-PP is a major metabolite in humans, the parent compound may play a more substantial role depending on the rate of metabolism. nih.gov
Below is an interactive data table summarizing the key differences in tandospirone metabolism between humans and rodent models.
| Parameter | Human Liver Microsomes | Rat | Mouse |
|---|---|---|---|
| Primary Enzyme for 1-PP Formation | CYP3A4 nih.gov | CYP3A enzymes (homologs) rug.nl | CYP3A enzymes (homologs) rug.nl |
| Other Involved Enzymes | CYP2D6 (minor role) nih.gov | Data not specified | Data not specified |
| Predominant Metabolites | 1-PP, M2 (hydroxylation of norbornan ring) nih.gov | 1-PP (extensive formation) nih.gov | 1-PP nih.gov |
| Relative 1-PP Exposure | Major metabolite researchgate.netnih.gov | AUC of 1-PP is ~16.38-fold higher than tandospirone (oral admin) nih.gov | Metabolite is formed, relative exposure data not specified nih.gov |
Implications of Species-Specific Metabolic Pathways
The observed species-specific differences in tandospirone metabolism have significant implications for drug development and clinical practice. The pronounced first-pass metabolism in rats, leading to substantially higher concentrations of 1-PP relative to the parent drug, means that preclinical studies in this species may reflect the pharmacology of 1-PP more than that of tandospirone itself. nih.gov Since 1-PP has its own distinct pharmacological profile, including activity at alpha-2 adrenoceptors, this can complicate the interpretation of preclinical efficacy and toxicology studies. nih.govnih.gov
Therefore, a thorough understanding of these metabolic differences is essential for accurately predicting the pharmacokinetic and pharmacodynamic behavior of tandospirone in humans based on data from animal models. semanticscholar.org Caution must be exercised when extrapolating results from rodent studies to humans, and the choice of an appropriate animal model for preclinical assessment should ideally be based on the similarity of its metabolic profile to that of humans. semanticscholar.org
Preclinical Pharmacodynamic and Pharmacokinetic Investigations of 1 2 Pyrimidinyl Piperazine
Pharmacokinetic Profiles in Animal Models
The study of 1-(2-Pyrimidinyl)-Piperazine (1-PP) in animal models has been crucial in characterizing its behavior within a biological system. These investigations provide a foundational understanding of how the compound is absorbed, distributed throughout the body, metabolized, and ultimately eliminated.
Absorption, Distribution, Metabolism, and Elimination (ADME) in Rodents
1-PP is a significant and active metabolite of buspirone (B1668070) and other azapirone medications. caymanchem.com In rodents, following the administration of its parent compound, buspirone, 1-PP is formed through metabolic processes. The primary pathway for its formation involves oxidation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, which occurs mainly in the liver. caymanchem.com
The elimination of 1-PP from the body has been characterized in rodent models. In rats, the clearance of 1-PP was determined to be 8.2 ml/min. This clearance rate, along with its other pharmacokinetic parameters, distinguishes its profile from that of its parent compound.
Plasma Concentration-Time Dynamics and Derived Parameters (AUC, t1/2)
The pharmacokinetic profile of 1-PP in rats reveals a longer terminal elimination half-life (t1/2) compared to its parent compound, buspirone. nih.gov Studies have reported the half-life of 1-PP to be approximately 79 minutes. researchgate.net This extended half-life indicates that the metabolite persists in the systemic circulation for a longer duration than buspirone.
The Area Under the Curve (AUC), which represents the total drug exposure over time, has also been evaluated. Notably, the brain AUC for 1-PP is higher than that of buspirone, even when buspirone is administered intravenously. nih.gov This finding underscores the significant exposure of the central nervous system to this metabolite.
| Parameter | Value | Animal Model |
|---|---|---|
| Terminal Elimination Half-life (t1/2) | 79 min | Rat |
| Clearance | 8.2 ml/min | Rat |
Central Nervous System Penetration and Brain Distribution in Animal Models
A defining feature of 1-PP's pharmacokinetic profile is its pronounced penetration of the central nervous system (CNS). Unlike its parent compound buspirone, 1-PP readily crosses the blood-brain barrier and accumulates in brain tissue. nih.gov
In vivo studies in rats have demonstrated that 1-PP reaches brain concentrations that are four to five times greater than its concentrations in plasma. nih.gov This efficient brain penetration is further evidenced by its brain-to-plasma AUC ratio, which is higher than that of buspirone. nih.gov The significant accumulation and persistence of 1-PP in the brain suggest that it may play a substantial role in the central nervous system effects observed after the administration of its parent drugs. nih.gov
Receptor Binding and Ligand Activity Studies of 1-PP
The pharmacodynamic effects of 1-PP are dictated by its interactions with various neurotransmitter receptors. Binding assays have been employed to determine its affinity and selectivity for these targets.
Alpha-2 Adrenoceptor Binding Affinity and Selectivity
1-PP is recognized as a potent antagonist of the α2-adrenergic receptor. wikipedia.orgnih.gov In vitro studies have quantified its binding affinity for this receptor, with reported Ki values ranging from 7.3 to 40 nM. wikipedia.org Further characterization in rat brain synaptosomes yielded an apparent affinity (pA2) value of 6.8 for presynaptic α2-adrenoceptors. Investigations on specific nerve terminals in the rat cerebral cortex found pA2 values of 6.8 on noradrenergic terminals and 7.3 on serotonergic nerve terminals.
The compound demonstrates selectivity for the α2-adrenoceptor. It has been shown to have negligible affinity for α1-adrenergic receptors, as well as for dopamine D2, D3, and D4 receptors (Ki > 10,000 nM). wikipedia.org This selectivity indicates that the pharmacological actions of 1-PP are likely mediated primarily through its interaction with the α2-adrenergic system.
| Receptor | Binding Affinity | Assay/System |
|---|---|---|
| α2-Adrenergic Receptor | Ki = 7.3–40 nM | In vitro binding assay |
| Presynaptic α2-Adrenoceptors | pA2 = 6.8 | Rat brain synaptosomes |
| α2-Adrenoceptors (Noradrenergic terminals) | pA2 = 6.8 | Rat cerebral cortex synaptosomes |
| α2-Adrenoceptors (Serotonergic terminals) | pA2 = 7.3 | Rat cerebral cortex synaptosomes |
| α1-Adrenergic Receptors | Negligible Affinity | In vitro binding assay |
| Dopamine D2, D3, D4 Receptors | Ki > 10,000 nM | In vitro binding assay |
Comparative Analysis with Parent Compound (Tandospirone) Receptor Interactions
The primary active metabolite of tandospirone (B1205299) is 1-(2-pyrimidinyl)-piperazine (1-PP). frontiersin.orgnih.gov In preclinical studies, the receptor binding profiles of 1-PP and its parent compound, tandospirone, reveal distinct characteristics that dictate their individual pharmacological activities. While both compounds interact with serotonergic and adrenergic receptors, their affinities differ significantly.
Tandospirone demonstrates its highest potency at the serotonin 1A (5-HT1A) receptor, where it acts as a partial agonist with a high affinity, showing a Ki value of approximately 27 nM. selleckchem.comnih.gov Its affinity for other receptors, including 5-HT2, α1-adrenergic, α2-adrenergic, and dopamine D1 and D2 receptors, is substantially lower, with Ki values ranging from 1,300 to 41,000 nM. nih.gov
Conversely, 1-PP exhibits a reverse profile. Its highest affinity is for the α2-adrenergic receptor, where it functions as an antagonist with Ki values reported between 7.3 and 40 nM. nih.govwikipedia.org Its interaction with the 5-HT1A receptor is much weaker, acting as a partial agonist with a Ki of about 414 nM. wikipedia.org For other sites evaluated, such as serotonin 2, alpha 1, and benzodiazepine receptors, 1-PP demonstrates low affinity. nih.gov This pronounced difference in receptor affinity suggests that the pharmacological effects of tandospirone are primarily driven by its 5-HT1A agonism, while the activity of its metabolite, 1-PP, is dominated by its α2-adrenergic antagonism. nih.gov
| Compound | Receptor | Affinity (Ki, nM) | Activity |
|---|---|---|---|
| Tandospirone | 5-HT1A | ~27 | Partial Agonist |
| Tandospirone | α2-Adrenergic | 1300 - 41000 | Low Affinity |
| 1-(2-Pyrimidinyl)-Piperazine (1-PP) | α2-Adrenergic | 7.3 - 40 | Antagonist |
| 1-(2-Pyrimidinyl)-Piperazine (1-PP) | 5-HT1A | ~414 | Partial Agonist |
Evaluation of Activity at Other Neurotransmitter Receptors
Beyond its primary targets, the activity of 1-(2-pyrimidinyl)-piperazine (1-PP) has been evaluated at a range of other neurotransmitter receptors. Research confirms that the most significant activity of 1-PP is its antagonism at α2-adrenergic receptors. wikipedia.orgcaymanchem.com This includes antagonist action at somatodendritic and terminal α2-adrenergic autoreceptors, as well as at postsynaptic α2-adrenoceptors in the central nervous system of rats. nih.gov
In contrast to its high affinity for α2-adrenergic sites, 1-PP shows negligible affinity for dopamine D2, D3, and D4 receptors, with Ki values exceeding 10,000 nM. wikipedia.org Similarly, it does not appear to have a significant affinity for α1-adrenergic receptors. wikipedia.org While it does interact with 5-HT1A receptors, its affinity is considerably lower than that of its parent compound, and it functions as a weak partial agonist at this site. wikipedia.orgsemanticscholar.org Studies have also found low affinity for serotonin 2 and benzodiazepine binding sites. nih.gov This selective profile, characterized by potent α2-adrenergic blockade and weak interactions at other sites, distinguishes the pharmacological character of 1-PP.
Neurophysiological Effects and Neurotransmission Modulation in Animal Models
Effects on Noradrenergic Neurotransmission in Rat Brain
Electrophysiological studies in rats have demonstrated that 1-(2-pyrimidinyl)-piperazine (1-PP) significantly modulates noradrenergic (NE) neurotransmission, primarily through its action as an α2-adrenoceptor antagonist. nih.gov Acute administration of 1-PP effectively reverses the depressant effects of the α2-adrenoceptor agonist clonidine (B47849) on the firing activity of NE neurons in the locus coeruleus. nih.gov This indicates that 1-PP acts as an antagonist at the somatodendritic α2-adrenergic autoreceptors which regulate the firing rate of these neurons. nih.gov
Furthermore, 1-PP influences postsynaptic noradrenergic signaling. In the hippocampus, intravenous administration of 1-PP was shown to reduce the inhibitory effect of microiontophoretically-applied norepinephrine on CA3 pyramidal neurons, an effect mediated by postsynaptic α2-adrenoceptors. nih.gov The metabolite also acts on terminal α2-autoreceptors, which regulate norepinephrine release. The blockade of these terminal autoreceptors by 1-PP is presumed to be the mechanism by which it increases the effectiveness of electrical stimulation of the locus coeruleus in reducing the firing activity of pyramidal neurons—an effect mediated by postsynaptic α1-adrenoceptors. nih.gov This is further supported by biochemical evidence showing that 1-PP increases the concentration of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG) sulfate in the hypothalamus, which is consistent with α2-receptor blockade. nih.gov
| Action of 1-PP | Target Receptor | Observed Effect in Rat Brain |
|---|---|---|
| Antagonism | Somatodendritic α2-Autoreceptors (Locus Coeruleus) | Reverses clonidine-induced depression of NE neuron firing. nih.gov |
| Antagonism | Terminal α2-Autoreceptors | Increases the effect of locus coeruleus stimulation on pyramidal neurons. nih.gov |
| Antagonism | Postsynaptic α2-Adrenoceptors (Hippocampus) | Reduces the inhibitory effect of norepinephrine on CA3 pyramidal neurons. nih.gov |
| Blockade | α2-Receptors (Hypothalamus) | Increases levels of MHPG sulfate, a norepinephrine metabolite. nih.gov |
Modulation of Serotonin Neurotransmission Pathways
The influence of 1-(2-pyrimidinyl)-piperazine (1-PP) on serotonin (5-HT) neurotransmission is less direct and more complex than its effects on the noradrenergic system. As a weak partial agonist at 5-HT1A receptors, 1-PP has some capacity to interact directly with the serotonin system. wikipedia.org For instance, one study found that 1-PP can reduce the amplitude of electrically stimulated excitatory post-synaptic potentials in the rat hippocampus, an effect that is blockable by a 5-HT1A antagonist, suggesting a functional interaction at these receptors. caymanchem.com
However, studies measuring direct changes in serotonin turnover have yielded mixed results. One investigation found that 1-PP did not significantly affect the concentration of the main serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the rat hypothalamus. nih.gov Another study using in vivo voltammetry in freely moving rats reported that 1-PP either had no effect on extracellular 5-HIAA in the hippocampus or caused an increase, depending on the dose administered. nih.gov A separate mechanism by which 1-PP can influence serotonergic pathways is via its potent α2-adrenoceptor antagonism. It has been shown to act as an antagonist at presynaptic α2-adrenoceptors located on serotonergic nerve terminals, which could modulate the release of serotonin. nih.gov
Influence on Dopaminergic Systems in Preclinical Models
Preclinical investigations indicate that 1-(2-pyrimidinyl)-piperazine (1-PP) has a very limited direct influence on dopaminergic systems. Receptor binding assays have consistently shown that 1-PP possesses a negligible affinity for dopamine D2, D3, and D4 receptors. wikipedia.org The reported Ki values are greater than 10,000 nM, indicating a very weak interaction that is unlikely to be pharmacologically significant at typical in vivo concentrations. wikipedia.org This lack of affinity is also observed with the parent compound, tandospirone, which is two to three orders of magnitude less potent at D1 and D2 receptors than at its primary 5-HT1A target. nih.gov While some studies have shown that tandospirone can augment fluoxetine-induced increases in extracellular dopamine, this effect is likely mediated through complex serotonergic pathway interactions rather than direct action by its metabolite, 1-PP, on dopamine receptors. nih.gov
Preclinical Biological Activity and Contribution to Parent Compound's Effects
However, the degree to which 1-PP contributes to tandospirone's therapeutic effects is a subject of ongoing investigation. Some evidence suggests its role may be limited. For example, a "receptor occupancy index" calculated after acute tandospirone administration suggests that the immediate effects are more likely attributable to the parent compound's potent 5-HT1A activity rather than the metabolite's actions. nih.gov Another study concluded that the levels of 1-PP reached after long-term tandospirone administration were insufficient to significantly alter noradrenergic neurotransmission. nih.gov
Conversely, other findings propose that 1-PP's α2-adrenoceptor antagonism may contribute to or even modify tandospirone's effects. For example, the hypolocomotion observed in mice and rats after tandospirone administration might be partly attributable to the α2-antagonistic action of 1-PP. nih.gov It has also been hypothesized that by increasing the firing rate of 5-HT neurons through its α2-antagonism, 1-PP might potentially counteract some of the beneficial effects of tandospirone's 5-HT1A agonism. nih.gov
Assessment of 1-PP's Intrinsic Pharmacological Activity in Animal Behavioral Models
Research in rodent models has demonstrated that 1-(2-pyrimidinyl)-piperazine possesses intrinsic pharmacological activity. In rats, 1-PP showed anxiolytic-like effects in some, but not all, behavioral models of anxiety. nih.gov This suggests a more selective anxiolytic profile compared to broader agents like diazepam. nih.gov The anxiolytic action of 1-PP is thought to be mediated through serotonergic mechanisms. nih.gov
Pharmacodynamic modeling in rats has further characterized 1-PP as a partial agonist at 5-hydroxytryptamine(1A) (5-HT1A) receptors in vivo. semanticscholar.org Its intrinsic activity was determined to be 0.312, relative to the full agonist R-(+)-8-hydroxy-2-(di-n-propylamino)tetralin (R-8-OH-DPAT). This is compared to the intrinsic activity of its parent compound buspirone, which was 0.465 in the same study. semanticscholar.org While it demonstrates this partial agonist activity, its potency is considerably lower than that of buspirone. semanticscholar.org
| Compound | Receptor Target | Activity Profile | Value | Reference |
|---|---|---|---|---|
| 1-(2-Pyrimidinyl)-Piperazine (1-PP) | 5-HT1A | Partial Agonist (Intrinsic Activity) | 0.312 | semanticscholar.org |
| 1-(2-Pyrimidinyl)-Piperazine (1-PP) | α2-Adrenoceptor | Antagonist | pA2 = 6.8 (on noradrenergic terminals) | nih.gov |
| 1-(2-Pyrimidinyl)-Piperazine (1-PP) | α2-Adrenoceptor | Antagonist | pA2 = 7.3 (on serotonergic terminals) | nih.gov |
| Buspirone | 5-HT1A | Partial Agonist (Intrinsic Activity) | 0.465 | semanticscholar.org |
Investigation of 1-PP's Role in Specific Neurological Processes
Locomotor Activity
Preclinical studies have consistently shown that 1-PP influences locomotor activity. In both mice and rats, 1-PP has been observed to induce hypolocomotion, or decreased spontaneous movement. nih.gov This effect is believed to be linked to its antagonist activity at α2-adrenoceptors. nih.gov
Neurogenesis and Cognitive Function
Current research literature primarily focuses on the effects of 1-PP on anxiety-like behaviors and locomotor activity. While the parent compound, tandospirone, is investigated for its potential to promote neuroplasticity and its effects on cognitive function, specific preclinical data detailing the direct role of 1-PP in neurogenesis or its independent impact on cognitive processes are not extensively documented in the available research. researchgate.net Some studies suggest that non-serotonergic mechanisms, such as the α2-adrenoceptor antagonism by 1-PP, may be involved in the broader actions of parent drugs like buspirone and tandospirone, which could have implications for cognitive benefits, though this requires further investigation. researchgate.net
Mechanisms Underlying Observed Preclinical Effects Independent of, or Synergistic with, Tandospirone
The pharmacological actions of 1-PP are attributable to a distinct dual mechanism that can act both independently and in concert with its parent compound, tandospirone.
Independent Mechanisms: The most prominent pharmacological action of 1-PP, independent of tandospirone, is its antagonism of α2-adrenergic receptors. nih.govnih.gov Electrophysiological studies have confirmed that 1-PP acts as an antagonist at somatodendritic and terminal α2-adrenergic autoreceptors, as well as at postsynaptic α2-adrenoceptors in the rat central nervous system. nih.gov This blockade can increase the firing rate of noradrenergic neurons. nih.gov Furthermore, in vitro studies using rat cerebral cortex synaptosomes showed that 1-PP antagonizes α2-adrenoceptors on both noradrenergic and serotonergic nerve terminals, which can modulate the release of both neurotransmitters. nih.gov
Synergistic or Modulatory Mechanisms: The presence of 1-PP can create a complex pharmacological interplay with tandospirone. While tandospirone's primary mechanism is its partial agonism at 5-HT1A receptors, 1-PP also shares this property, albeit with weaker intrinsic activity. semanticscholar.org However, the more significant interaction appears to stem from 1-PP's α2-adrenoceptor antagonism. This action increases the firing rate of serotonergic neurons, which may counteract or compromise the beneficial effects of tandospirone that are mediated by 5-HT1A receptor activation. nih.gov Conversely, in some contexts, such as the learned helplessness paradigm in rats, co-administration of 1-PP was found to antagonize the effects of 5-HT1A agonists, suggesting it can impair the action of the parent drug. nih.gov This indicates that the metabolite can significantly alter the net effect of its parent compound, depending on the specific physiological or behavioral measure being assessed.
Advanced Analytical Methodologies for 1 2 Pyrimidinyl Piperazine Quantification in Biological Matrices
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
The quantification of 1-(2-pyrimidinyl)-piperazine in biological samples is predominantly achieved through the use of highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technology has become the standard for bioanalytical testing due to its robustness and ability to detect low concentrations of analytes in complex matrices.
Chromatographic Separation Parameters (Columns, Mobile Phases, Flow Rates)
Effective chromatographic separation is fundamental to a reliable LC-MS/MS assay, ensuring that 1-PP is isolated from endogenous matrix components that could interfere with quantification. Research has established optimized parameters for this separation.
Typically, reversed-phase chromatography is employed, with C18 columns being the most common stationary phase. For instance, a CAPCELL PAK ADME C18 column has been successfully used for the separation of 1-PP and its parent compound, tandospirone (B1205299). nih.gov The mobile phase composition is critical for achieving good peak shape and retention time. A common approach involves a gradient or isocratic elution using a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing additives to improve ionization. A mobile phase consisting of acetonitrile and 5 mM ammonium (B1175870) formate (B1220265), acidified with 0.1% formic acid, has been shown to be effective. nih.gov The flow rate is generally maintained around 0.4 mL/min to ensure optimal separation and efficient introduction into the mass spectrometer. nih.gov
Table 1: Examples of Chromatographic Separation Parameters for 1-PP Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| Column | CAPCELL PAK ADME C18 | nih.gov |
| Mobile Phase | Acetonitrile and 5 mM ammonium formate with 0.1% formic acid | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
Mass Spectrometric Detection Parameters (Ionization Source, Multiple Reaction Monitoring)
Following chromatographic separation, the analyte is ionized and detected by the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is the standard technique for the ionization of 1-PP due to the basic nitrogen atoms in its structure, which are readily protonated.
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor-to-product ion transition. For 1-PP, the protonated molecule [M+H]⁺ serves as the precursor ion. While specific transitions are optimized for each instrument, a common transition for piperazine-containing compounds involves fragmentation of the piperazine (B1678402) ring.
Table 2: Mass Spectrometric Detection Parameters for 1-PP
| Parameter | Description | Source(s) |
|---|---|---|
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | General MS Practice |
Sample Preparation Techniques for Various Biological Matrices (Plasma, Brain Homogenates, Urine)
The complexity of biological matrices necessitates a sample preparation step to remove proteins and other interfering substances before LC-MS/MS analysis. The chosen technique depends on the specific matrix.
Plasma: Protein precipitation (PPT) is a widely used and straightforward method for plasma samples. This technique involves adding a solvent, typically acetonitrile, to the plasma sample to precipitate proteins, which are then removed by centrifugation. nih.gov Another effective method is solid-phase extraction (SPE), which offers a higher degree of sample cleanup.
Brain Homogenates: For analysis of 1-PP in brain tissue, the tissue must first be homogenized. This is typically done in a buffer solution to create a uniform suspension. Following homogenization, a protein precipitation or liquid-liquid extraction (LLE) step is employed to remove proteins and lipids, ensuring a clean extract for injection into the LC-MS/MS system.
Urine: Urine samples generally require less extensive cleanup than plasma or brain tissue. A "dilute-and-shoot" approach, where the urine is simply diluted with the mobile phase before injection, can sometimes be used. However, for higher sensitivity and to remove potential matrix effects, solid-phase extraction is often the preferred method.
Methodological Validation for Research Applications
For an analytical method to be considered reliable for research applications, it must undergo a rigorous validation process to demonstrate its accuracy, precision, and sensitivity. This validation is performed according to guidelines set by regulatory bodies.
Linearity and Calibration Range Determination
The linearity of the method is established by analyzing a series of calibration standards of known concentrations. The calibration curve, constructed by plotting the instrument response against the concentration of the analyte, should demonstrate a linear relationship. For the quantification of 1-PP in rat plasma, a linear calibration range of 10.00 ng/mL to 500.0 ng/mL has been successfully validated. nih.gov
Table 3: Example Calibration Range for 1-PP in Rat Plasma
| Matrix | Analyte | Calibration Range | Source(s) |
|---|
Limits of Detection (LOD) and Quantification (LLOQ)
The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. The Limit of Detection (LOD) is the lowest concentration that can be reliably detected. For bioanalytical methods, the LLOQ is the more critical parameter. A validated LC-MS/MS method for 1-PP in rat plasma has established an LLOQ of 10.00 ng/mL. nih.gov
Table 4: Example LLOQ for 1-PP in Rat Plasma
| Matrix | Analyte | LLOQ | Source(s) |
|---|
Precision, Accuracy, and Reproducibility in Controlled Research Settings
The reliability of analytical methods for 1-PP quantification is established through rigorous validation of their precision, accuracy, and reproducibility. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique that demonstrates high sensitivity and selectivity for the simultaneous determination of tandospirone and 1-PP. nih.gov
In controlled research settings, the precision of these methods is typically assessed by calculating the relative standard deviation (RSD) for replicate analyses at different concentration levels. Accuracy is determined by comparing the measured concentration to a known true concentration, often expressed as a percentage of the nominal value.
One LC-MS/MS method developed for quantifying tandospirone and 1-PP in rat plasma showed excellent precision and accuracy. nih.gov The intra-day precision was found to be between 1.42% and 6.69%, with accuracy ranging from 95.74% to 110.18%. nih.gov The inter-day precision and accuracy were similarly robust, ranging from 2.47% to 6.02% and 98.37% to 105.62%, respectively. nih.gov Another method for determining buspirone (B1668070) and 1-PP in human plasma reported both intra- and inter-assay precision with a coefficient of variation (%CV) of less than 10%. researchgate.net Similarly, a capillary gas chromatography-mass spectrometry method demonstrated intra-assay accuracies within 14% and intra-assay precision within 12% for both 1-PP and its parent compound in plasma and urine. nih.gov
These validation data confirm that the analytical methods are reproducible and capable of providing accurate measurements of 1-PP concentrations in biological samples.
Table 1: Precision and Accuracy of an LC-MS/MS Method for 1-PP Quantification in Rat Plasma
| Parameter | Precision (% RSD) | Accuracy (% of Nominal) |
|---|---|---|
| Intra-day | 1.42 - 6.69 | 95.74 - 110.18 |
| Inter-day | 2.47 - 6.02 | 98.37 - 105.62 |
Data sourced from a study on the simultaneous determination of tandospirone and its active metabolite in rat plasma. nih.gov
Evaluation of Matrix Effects and Recovery
When quantifying analytes in complex biological matrices such as plasma or urine, it is essential to evaluate matrix effects and the efficiency of the extraction process (recovery). Matrix effects occur when co-eluting endogenous components of the sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement and, consequently, inaccurate quantification. researchgate.netchromatographyonline.com
The evaluation of matrix effects typically involves comparing the response of an analyte in a pure solution to its response in a sample extract from which the analyte has been removed (a blank matrix) and then spiked with the analyte post-extraction. ut.ee A value of 100% indicates no matrix effect, while values below or above 100% suggest ion suppression or enhancement, respectively. ut.ee
Recovery assesses the efficiency of the sample preparation procedure, such as protein precipitation or solid-phase extraction, in extracting the analyte from the matrix. medipharmsai.com It is calculated by comparing the analyte's response in a pre-extraction spiked sample to that of a post-extraction spiked sample.
For the analysis of 1-PP, methods like protein precipitation with acetonitrile or solid-phase extraction are used to isolate the analyte and its parent drug from plasma. nih.govresearchgate.net Validated methods ensure that the matrix effects are minimal and that recovery is consistent and reproducible across the concentration range. While specific recovery and matrix effect percentages for 1-PP are not always detailed in publications, the successful validation of methods with high precision and accuracy implies that these factors have been adequately controlled. nih.govresearchgate.net The use of a stable isotopically labeled internal standard that co-elutes with the analyte is a common strategy to compensate for both matrix effects and variability in recovery. researchgate.net
Application of Analytical Methods in Preclinical Pharmacokinetic and Pharmacodynamic Studies
Validated analytical methods are indispensable tools in preclinical research, enabling the detailed investigation of a drug and its metabolites.
Simultaneous Quantification of Tandospirone and 1-PP
The development of sensitive and selective analytical methods, particularly LC-MS/MS, has facilitated the simultaneous measurement of tandospirone and its primary metabolite, 1-PP, from a single biological sample. nih.govnih.gov This capability is crucial for comprehensive pharmacokinetic studies in animal models.
For instance, an HPLC-MS/MS method was established for the simultaneous determination of tandospirone and 1-PP in rat plasma to support a pharmacokinetic investigation. nih.govfrontiersin.org This method allowed for the characterization of the plasma concentration-time profiles for both the parent drug and its metabolite following administration. nih.gov Such studies have revealed that after oral administration in rats, the systemic exposure to 1-PP (measured as the area under the concentration-time curve, or AUC) is substantially higher—approximately 16.38-fold—than that of tandospirone, indicating extensive first-pass metabolism of the parent drug. nih.govfrontiersin.org
Table 2: Pharmacokinetic Parameters of Tandospirone and 1-PP in Rats
| Compound | Elimination Half-Life (t½) | Clearance |
|---|---|---|
| Buspirone (Parent Drug) | 25 min | 13.1 ml/min |
| 1-PP (Metabolite) | 79 min | 8.2 ml/min |
Data from a pharmacokinetic-pharmacodynamic modeling study in rats, using buspirone as the parent compound. nih.govresearchgate.net
Utility in Understanding Metabolite Exposure and Activity in Animal Models
Studies in rats have shown that 1-PP possesses its own distinct pharmacokinetic profile, with a longer elimination half-life than its parent compound. nih.govnih.gov This sustained exposure suggests that 1-PP may contribute significantly to the therapeutic effects and potential side effects observed after tandospirone administration. frontiersin.org
Theoretical and Translational Implications from Preclinical Research on 1 2 Pyrimidinyl Piperazine
Contribution of Metabolite Activity to Overall Preclinical Pharmacological Profile of Tandospirone (B1205299)
The primary pharmacological action of 1-PP is antagonism of α2-adrenergic receptors. nih.govwikipedia.org This activity is in contrast to the parent drug, tandospirone, which is a potent and selective 5-HT1A receptor partial agonist. wikipedia.orgnih.gov The α2-adrenergic antagonist properties of 1-PP can influence noradrenergic neurotransmission. nih.gov Electrophysiological studies in rats have shown that 1-PP can reverse the depressant effects of the α2-adrenoceptor agonist clonidine (B47849) on the firing of noradrenergic neurons in the locus coeruleus. nih.gov This suggests that 1-PP can enhance noradrenergic activity by blocking the inhibitory feedback mechanism mediated by α2-autoreceptors.
In addition to its effects on the noradrenergic system, 1-PP has been reported to have a much weaker partial agonist activity at 5-HT1A receptors compared to its parent compound. wikipedia.org Some studies have also suggested that 1-PP may contribute to the anxiolytic effects of the parent drug, although its efficacy in animal models of anxiety appears to be context-dependent. nih.gov For instance, in rats, the anxiolytic activity of 1-PP was observed in some, but not all, models of anxiety states. nih.gov
Table 1: Comparative Pharmacological Profile of Tandospirone and 1-(2-Pyrimidinyl)-Piperazine (1-PP)
| Feature | Tandospirone | 1-(2-Pyrimidinyl)-Piperazine (1-PP) |
|---|---|---|
| Primary Mechanism | 5-HT1A receptor partial agonist wikipedia.orgnih.gov | α2-adrenergic receptor antagonist nih.govwikipedia.org |
| Secondary Mechanism | Weak affinity for other receptors wikipedia.org | Weak 5-HT1A receptor partial agonist wikipedia.org |
| Effect on Noradrenergic System | Indirect modulation | Direct enhancement of neurotransmission nih.gov |
| Anxiolytic Activity | Established oncotarget.com | Observed in some preclinical models nih.gov |
Consideration of Metabolite Involvement in Drug Discovery and Development Processes
In the early stages of drug discovery, identifying and characterizing active metabolites can provide several advantages. It can lead to a more comprehensive patent protection strategy for the parent molecule. longdom.org Furthermore, active metabolites themselves can serve as lead compounds for the development of new drugs with potentially improved properties, such as enhanced metabolic stability or receptor binding affinity. longdom.org
The process of characterizing active metabolites involves a combination of in vitro and in vivo methods. longdom.org In vitro systems, such as liver microsomes and hepatocytes, can be used to generate and identify metabolites. longdom.org Subsequent in vivo studies in preclinical animal models are then necessary to determine the pharmacokinetic profile and pharmacological effects of these metabolites. longdom.org
Failure to account for the activity of metabolites can lead to a misinterpretation of preclinical data and potentially unforeseen clinical consequences. The pharmacological activity of a metabolite may be complementary to, synergistic with, or even antagonistic to the effects of the parent drug. In the case of azapirones, the α2-adrenergic antagonist activity of 1-PP adds a layer of complexity to the predominantly serotonergic profile of the parent drugs. semanticscholar.org
Future Directions for Research on 1-PP and Related Azapirone Metabolites
Future research should aim to explore the full spectrum of biological activities of 1-PP and other azapirone metabolites. While its α2-adrenergic and weak serotonergic activities are established, a comprehensive screening against a wider range of receptors, ion channels, and enzymes could reveal novel targets. Metabolomics, the large-scale study of small molecules, can be a powerful tool in this endeavor, helping to uncover new bioactive secondary metabolites and their roles in biological systems. nih.govresearchgate.net This could lead to a better understanding of the complete pharmacological profile of azapirone drugs and potentially identify new therapeutic applications.
The use of advanced computational modeling techniques can provide deeper insights into the interactions between 1-PP and its molecular targets. nih.gov Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of 1-PP at the α2-adrenergic and 5-HT1A receptors, as well as other potential off-targets. nih.govresearchgate.net These computational approaches can help to elucidate the structural basis for its antagonist and partial agonist activities. Furthermore, such models can be used to predict the potential for interactions with other receptors, guiding further experimental investigation. researchgate.netacs.org
The development of novel research tools and assays is crucial for the detailed characterization of 1-PP and other azapirone metabolites. This includes the creation of more sensitive and specific analytical methods for quantifying these metabolites in biological matrices. dntb.gov.ua Additionally, the development of novel in vitro and in vivo assay systems can facilitate a more precise evaluation of their functional activities at various molecular targets. The use of digital technologies and novel biomarkers in preclinical studies could also provide more objective and precise measures of the behavioral and physiological effects of these metabolites. nih.gov
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying Tandospirone Acid Metabolite in pharmacokinetic studies?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying this compound in biological matrices due to its sensitivity and specificity. Stable isotope-labeled analogs (e.g., [2H6]-Tandospirone Acid Metabolite) are critical internal standards to correct for matrix effects and ionization variability . For longitudinal studies, ensure calibration curves span expected physiological ranges (e.g., 0.1–100 µM) and validate precision/accuracy using spiked plasma/serum samples.
Q. How do receptor selectivity profiles of Tandospirone and its metabolites inform experimental design?
- Methodological Answer : Prioritize receptor binding assays to assess selectivity. Tandospirone binds 5-HT1A receptors with high affinity (Ki = 0.027 µM), but its metabolites (e.g., 1-PP) may exhibit off-target activity at α2-adrenoceptors. Use competitive binding assays with radioligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) and compare Ki values across receptor subtypes (e.g., 5-HT2, adrenoceptors) to clarify selectivity. Cross-validate findings with functional assays, such as adenylate cyclase inhibition in hippocampal homogenates .
Q. What clinical trial parameters are essential when evaluating this compound in comorbid psychiatric and somatic conditions?
- Methodological Answer : In trials for conditions like functional dyspepsia, use randomized, double-blind designs with standardized endpoints (e.g., anxiety/depression scale scores, gastric motility metrics). Include stratification by baseline symptom severity and control for confounding variables (e.g., concomitant medications). For example, a 6-week adjunctive trial with Tandospirone Citrate (30 mg/day) showed a 91.5% efficacy rate in improving dyspepsia symptoms compared to conventional therapy .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo behavioral outcomes?
- Methodological Answer : Discrepancies may arise from metabolite activity or species-specific pharmacokinetics. For example, Tandospirone’s metabolite 1-PP acts as an α2-adrenoceptor antagonist, which may counteract the parent drug’s 5-HT1A-mediated effects in vivo . To address this, employ metabolite-specific knockout models or co-administer selective antagonists (e.g., WAY-100635 for 5-HT1A). Additionally, use microdialysis to measure real-time neurotransmitter changes (e.g., cortical 5-HT/dopamine levels) during behavioral tests like the forced swim test .
Q. What experimental models are optimal for studying this compound’s neurogenic effects?
- Methodological Answer : Rodent models of alcohol-induced neurogenesis deficits are critical. Administer Tandospirone (10–20 mg/kg) post-binge alcohol exposure and assess hippocampal neurogenesis via BrdU/NeuN immunohistochemistry. Behavioral assays (e.g., novel object recognition, elevated plus maze) can quantify cognitive/anxiety improvements. Note that tandospirone reverses alcohol-induced neurogenic deficits in mice after 2 weeks of treatment, likely via 5-HT1A-dependent mechanisms .
Q. How should conflicting efficacy data (e.g., geographic atrophy vs. schizophrenia) be methodologically addressed?
- Methodological Answer : Conduct dose-response and mechanistic studies to identify context-dependent effects. For example, while Tandospirone improved cognitive deficits in schizophrenia via 5-HT1A-mediated glutamate modulation, it failed in geographic atrophy trials. Use transcriptomic/proteomic profiling to compare target engagement across tissues (e.g., prefrontal cortex vs. retinal cells). Additionally, validate findings in patient-derived cell models or non-human primates to bridge translational gaps .
Q. What strategies mitigate batch-to-batch variability in deuterated this compound standards?
- Methodological Answer : For isotopic purity (>98%), use NMR and high-resolution MS to confirm deuterium incorporation. Request vendor-provided certificates of analysis (CoA) detailing residual solvents, salt content, and stability (e.g., ≥4 years at -20°C). For cell-based assays, pre-test solubility in ethanol/DMSO and verify inert gas purging during reconstitution to prevent oxidation .
Data Analysis & Interpretation
Q. How can researchers analyze lactate modulation as a biomarker of Tandospirone’s metabolic effects?
- Methodological Answer : Use microdialysis or LC-MS to measure extracellular lactate (eLAC) in stress models (e.g., footshock or MK-801-induced deficits). Tandospirone (5 mg/kg) reduces stress-induced eLAC elevation in the medial prefrontal cortex, suggesting normalization of glutamatergic hyperactivity. Correlate lactate changes with behavioral outcomes (e.g., executive function tasks) and validate via 5-HT1A knockout models .
Q. What statistical approaches are critical for reconciling acute vs. chronic Tandospirone effects on cognition?
- Methodological Answer : Apply mixed-effects models to account for repeated measures in longitudinal studies. For example, acute tandospirone impaired verbal memory in healthy volunteers, while chronic use improved schizophrenia-related deficits. Include covariates like plasma metabolite levels and use mediation analysis to disentangle direct vs. metabolite-mediated effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
